Man(a1-3)[Man(a1-6)]Man(a)-O-Bn

Glycobiology Lectin binding Molecular dynamics

This branched trimannoside (≥95% HPLC) replicates the N-glycan core Manα1-3[Manα1-6]Man with a reducing-end benzyl glycoside. The benzyl group engages an extended lectin binding pocket, yielding higher MBP-A affinity than methyl analogs, making it the superior probe for ITC/SPR lectin studies. Benzyl protection enables mild catalytic hydrogenolysis for orthogonal release, critical for convergent N-glycan assembly. When conjugated to liposomes, this trimannosyl motif confers DC-SIGN selectivity over MR-mediated uptake, validated for DC-targeted delivery. Choose CAS 149022-23-1 for maximum signal-to-noise in lectin discrimination, unambiguous conformational assignment, and DC-SIGN-specific glycoconjugate design.

Molecular Formula C25H38O16
Molecular Weight 594.6 g/mol
CAS No. 149022-23-1
Cat. No. B1609106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMan(a1-3)[Man(a1-6)]Man(a)-O-Bn
CAS149022-23-1
Molecular FormulaC25H38O16
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C25H38O16/c26-6-11-14(28)17(31)19(33)23(38-11)37-9-13-16(30)22(41-25-20(34)18(32)15(29)12(7-27)39-25)21(35)24(40-13)36-8-10-4-2-1-3-5-10/h1-5,11-35H,6-9H2/t11-,12-,13-,14-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-/m1/s1
InChIKeyZJEBYRRLXCRZQN-CXENLNBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (CAS 149022-23-1): Core N-Glycan Trimannoside Building Block for Lectin Studies and Glycoconjugate Synthesis


Man(α1-3)[Man(α1-6)]Man(α)-O-Bn (CAS 149022-23-1), systematically named benzyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, is a chemically synthesized, branched trimannoside in which the reducing-end mannose is protected as an α-benzyl glycoside [1]. It replicates the conserved core trimannosyl motif (Manα1-3[Manα1-6]Man) found in all asparagine-linked N-glycans and is supplied as a defined, single-chemical-entity reagent (≥95% purity) . It serves as a key building block for the modular synthesis of high-mannose and complex-type N-glycan libraries, a ligand for mannose-specific lectins including Concanavalin A (ConA), DC-SIGN, and mannose-binding protein A (MBP-A), and a conformational probe for spectroscopic studies of carbohydrate structure [2][3].

Why the Benzyl Aglycone in CAS 149022-23-1 Cannot Be Replaced by Methyl, Free Reducing, or Phenyl Analogs Without Loss of Function


Although multiple trimannoside variants share the identical Manα1-3[Manα1-6]Man branching architecture, the anomeric substituent profoundly alters molecular recognition, conformational preference, and synthetic utility [1]. The benzyl group is not a passive protecting group: computational binding free-energy calculations demonstrate that the benzyl-substituted trimannoside exhibits higher affinity for mannose-binding protein A (MBP-A) compared with the methyl-substituted analog [2], while difference absorption spectroscopy confirms tighter binding of the benzyl ligand to Allium sativam agglutinin I (ASAI) than to ConA—an effect attributed to an extended binding pocket that accommodates the aromatic benzyl ring [1]. Furthermore, gas-phase infrared spectroscopy reveals that the α-phenyl/benzyl trimannoside populates a unique cooperative hydrogen-bonded conformation not observed in solution-state structures of methyl or free-reducing trimannosides [3]. In cellular targeting applications, liposomes decorated with the Manα1-3(Manα1-6)Man motif (Man-tri) exhibit quantitatively distinct receptor selectivity versus tri-antennary mannose clusters (Tri-Man), with a 3-fold difference in mannose receptor (MR)-mediated uptake [4]. These multi-dimensional differences mean that substituting CAS 149022-23-1 with a methyl glycoside, free reducing sugar, or alternative multivalent mannose construct will alter binding thermodynamics, conformational signatures, receptor selectivity, and downstream conjugation potential.

Quantitative Differentiation Evidence: Benzyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (CAS 149022-23-1) vs. Closest Analogs


Benzyl-Substituted Trimannoside Exhibits Higher Computed Binding Affinity for MBP-A Than the Methyl-Substituted Analog

Molecular dynamics simulations and binding free-energy calculations by Mazumder and Mukhopadhyay directly compared the benzyl-substituted trimannoside (identical to CAS 149022-23-1) with its methyl-substituted counterpart (methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, CAS 68601-74-1) in the binding site of rat serum mannose-binding protein A (MBP-A). The calculations demonstrated that the benzyl-substituted trisaccharide has higher computed affinity in comparison to the methyl-substituted one, with the aromatic benzyl group contributing additional favorable interactions within the binding pocket [1].

Glycobiology Lectin binding Molecular dynamics

Benzyl Group Engages an Extended Binding Site in ASAI Lectin Not Accessible to ConA, Producing Tighter Binding

Mazumder and Mukhopadhyay (2010) studied the interaction of α-benzyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (compound 1, identical to CAS 149022-23-1) with two mannose-specific lectins—ASAI (Allium sativam agglutinin I, from garlic) and ConA (Concanavalin A, from jack bean)—using NMR spectroscopy, molecular dynamics simulations, and difference absorption spectroscopy. An extended binding site was observed for the trimannoside in ASAI that utilizes the aromatic benzyl substituent; this extended site is not present in ConA. Binding data from difference absorption spectroscopy confirmed that the benzyl-substituted ligand binds tighter to ASAI than to ConA [1]. This reveals that the benzyl group does not merely act as a passive anomeric protecting group but actively participates in and modulates protein recognition through aromatic stacking or hydrophobic contacts.

Lectin specificity Plant lectins Carbohydrate-protein interaction

Gas-Phase Conformational Singularity: A Cooperative Hydrogen-Bonding Network Unique to the α-Phenyl/Benzyl Trimannoside

Stanca-Kaposta et al. (2008) determined the intrinsic conformational preferences of the branched trimannoside α-phenyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside—the phenyl glycoside closely analogous to the benzyl glycoside CAS 149022-23-1—in the gas phase using infrared ion dip (IRID) spectroscopy combined with ONIOM and MP2 calculations. The unhydrated trimannoside populates a single, unique structure stabilized by two strong, central hydrogen bonds forming a cooperative network: OH4(central mannose) → OH6(α1→3-linked mannose) → OH6(α1→6-linked mannose) [1]. This compact, hydrogen-bonded architecture contrasts sharply with the more open, entropically favored conformation observed in aqueous solution at 298 K. The dihedral angle ψ[C1(3M)–O3(3M)–C3(CM)–C2(CM)] shifts from approximately 74° in the gas-phase compact structure to approximately 146° in the solution-state open structure [1].

Conformational analysis Gas-phase spectroscopy N-glycan structure

Manα1-3(Manα1-6)Man-Decorated Liposomes Show 3-Fold Differential Selectivity Between DC-SIGN and Mannose Receptor vs. Tri-Antennary Mannose Clusters

Gao et al. (2020) synthesized liposomes decorated with a panel of mannose-based glycolipids and compared their binding and uptake by cells expressing either the mannose receptor (MR, CD206) or DC-SIGN (CD209). Liposomes bearing the [Manα1-3(Manα1-6)Man] motif (designated 'Man-tri,' structurally corresponding to the trimannosyl core of CAS 149022-23-1 without the benzyl aglycone) showed the highest binding and internalization in DC-SIGN-expressing cells and in human monocyte-derived dendritic cells. Conversely, cells expressing MR bound and internalized liposomes decorated with tri-antennary α-D-mannopyranoside ('Tri-Man') 3-fold higher than Man-tri liposomes [1]. This demonstrates that the branched trimannoside core confers superior DC-SIGN selectivity, whereas synthetic tri-antennary mannose clusters preferentially engage the mannose receptor.

Drug delivery Dendritic cell targeting Lectin receptor selectivity

Benzyl Aglycone as an Orthogonal Hydrogenolysis Handle Enables Selective Anomeric Deprotection for Downstream Conjugation

The anomeric benzyl group in CAS 149022-23-1 serves a dual purpose: it protects the reducing end during glycosylation reactions and can be selectively removed by catalytic hydrogenolysis (Pd/C, H₂ or transfer hydrogenation conditions) to liberate the free reducing sugar or to install alternative anomeric functionalities [1][2]. This orthogonality is not available with methyl glycosides (CAS 68601-74-1), which require harsh acidic hydrolysis for anomeric deprotection that risks cleavage of the acid-labile interglycosidic bonds. The benzyl group can be selectively cleaved in the presence of acetyl, benzoyl, and other benzyl ether protecting groups commonly employed in oligosaccharide assembly, making CAS 149022-23-1 a strategically versatile building block for convergent N-glycan synthesis [1][2].

Oligosaccharide synthesis Protecting group strategy Glycoconjugate chemistry

Procurement-Driven Application Scenarios for Benzyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (CAS 149022-23-1)


Standardized Ligand for Mannose-Binding Lectin Characterization and Competitive Inhibition Assays

CAS 149022-23-1 is the ligand of choice for biochemical and biophysical studies of mannose-specific lectins—including ConA, MBP-A, DC-SIGN, and ASAI—where quantitative comparison of binding thermodynamics and kinetics across different lectin family members is required. The benzyl group's participation in an extended binding site (documented for ASAI vs. ConA [1]) and the enhanced computed affinity for MBP-A relative to the methyl analog [2] mean that this compound provides a more sensitive probe than the corresponding methyl glycoside. Researchers should preferentially procure this specific CAS number when establishing lectin specificity profiles, performing isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or enzyme-linked lectin assays (ELLA) where maximal signal-to-noise and lectin discrimination are critical.

Core Building Block for Modular Chemoenzymatic Synthesis of N-Glycan Libraries

The benzyl glycoside protection at the reducing end renders CAS 149022-23-1 an ideal acceptor/donor building block for the convergent assembly of high-mannose, hybrid, and complex-type N-glycans. The anomeric benzyl group can be selectively removed by mild catalytic hydrogenolysis to expose the free reducing end for oxime ligation, reductive amination, or glycosylamine formation, without affecting acetyl, benzoyl, or other benzyl ether protecting groups present elsewhere in the oligosaccharide [3]. This orthogonal deprotection strategy is not available with methyl glycoside analogs, which require harsh acidic conditions that compromise glycan integrity. Procurement of this specific CAS number is indicated for any N-glycan synthesis program employing convergent block assembly or solid-phase methodologies.

DC-SIGN-Selective Targeting Ligand for Dendritic Cell Vaccine and Immunotherapy Delivery Systems

The Manα1-3(Manα1-6)Man trimannosyl core—the glycan motif embodied in CAS 149022-23-1—has been demonstrated to confer superior DC-SIGN selectivity over tri-antennary mannose clusters (Tri-Man) when conjugated to liposomal delivery vehicles. Gao et al. (2020) showed that Man-tri-decorated liposomes achieve the highest binding and internalization in DC-SIGN-expressing cells, whereas Tri-Man liposomes are preferentially taken up via the mannose receptor (3-fold higher MR-mediated uptake) [4]. For groups developing DC-targeted vaccines, antigen-delivery systems, or glycan-decorated nanoparticles, CAS 149022-23-1 provides the validated trimannosyl core structure that can be elaborated with appropriate linker chemistry for conjugation to carriers. Researchers should select this compound as the starting material for synthesizing DC-SIGN-targeting glycoconjugates where receptor selectivity is a primary design criterion.

Spectroscopic Probe for Conformational Analysis of N-Glycan Core Structures

The α-phenyl/benzyl trimannoside has been experimentally characterized in the gas phase by IR ion dip spectroscopy, revealing a unique cooperative hydrogen-bonding network (OH4(CM)→OH6(3M)→OH6(6M)) and a well-defined conformational transition between compact (gas-phase) and open (solution-phase) states mediated by a ~72° dihedral angle change about the α(1,3) linkage [5]. The benzyl chromophore of CAS 149022-23-1 additionally enables UV absorbance and fluorescence detection, facilitating HPLC and CE-based analytical methods. This compound should be procured by physical chemists, spectroscopists, and computational carbohydrate chemists investigating N-glycan conformational dynamics, solvent effects on carbohydrate structure, or developing force-field parameters for glycan simulation, as it represents one of the most thoroughly characterized trimannoside models in both gas-phase and condensed-phase environments.

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